molecular formula C4H2BrClO3S B1375913 5-Bromofuran-2-sulfonyl chloride CAS No. 1421601-06-0

5-Bromofuran-2-sulfonyl chloride

Cat. No. B1375913
CAS RN: 1421601-06-0
M. Wt: 245.48 g/mol
InChI Key: AUKOCFUBKYOEEL-UHFFFAOYSA-N
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Description

5-Bromofuran-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2BrClO3S . It is used in various chemical reactions and can be purchased for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 5-Bromofuran-2-sulfonyl chloride consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a bromine atom and a sulfonyl chloride group attached .


Physical And Chemical Properties Analysis

5-Bromofuran-2-sulfonyl chloride is a powder with a molecular weight of 245.48 g/mol .

Scientific Research Applications

  • Synthesis of Nucleosides and Nucleotides : It has been used in the selective sulfonylation of nucleosides, such as 8-bromoadenosine derivatives, providing a novel method for synthesizing purine cyclonucleosides (Ikehara & Kaneko, 1970).

  • Solid-Phase Synthesis : This compound plays a role in the solid-phase synthesis of various chemicals, such as disubstituted 1,3-oxazolidin-2-ones. This synthesis method is important in drug development due to its efficiency in creating large numbers of molecules in a short time (Holte, Thijs, & Zwanenburg, 1998).

  • Synthesis of Isoxazoles : It has been utilized in the regioselective synthesis of 5-sulfonylfluoro isoxazoles, a chemical reaction that involves [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, indicating its versatility in organic synthesis (Leng & Qin, 2018).

  • Anticancer Research : It has been used in the synthesis of compounds with potential anticancer activity. For instance, the synthesis of 1‐[(5‐Bromo‐2‐thienyl)sulfonyl]‐5‐fluoro‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione has shown promising results against certain cancer cells (Miao, Yan, & Zhao, 2010).

  • Visible-Light-Catalyzed Reactions : This compound is involved in visible-light-catalyzed tandem radical addition and cyclization reactions, showcasing its application in photochemistry and the development of new synthetic methodologies (Li et al., 2022).

Safety and Hazards

5-Bromofuran-2-sulfonyl chloride is classified as dangerous, causing severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-bromofuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKOCFUBKYOEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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